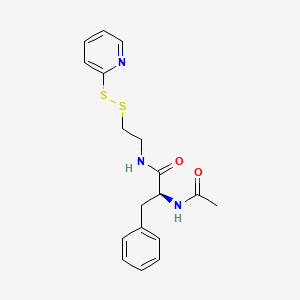
2,3-Diaminobut-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Diaminomaleonitrile can be synthesized through the oligomerization of hydrogen cyanide . The reaction involves the polymerization of hydrogen cyanide in the presence of bases such as ammonia or triethylamine . Industrial production methods often involve the use of liquid hydrogen cyanide and specific catalysts to control the reaction conditions .
Análisis De Reacciones Químicas
Diaminomaleonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: It reacts with electrophilic aryl isocyanates and aryl isothiocyanates to form biimidazolidinylidenes and bithiazolidinylidenes.
Common Reagents and Conditions: Reagents such as aryl isocyanates, aryl isothiocyanates, and substituted aromatic aldehydes are commonly used.
Aplicaciones Científicas De Investigación
Diaminomaleonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential role in prebiotic chemistry and the origins of life.
Medicine: It is used in the synthesis of drugs and pharmaceutical intermediates.
Industry: It is employed in the production of polymers, fluorescent materials, and ligands for metal complexes
Mecanismo De Acción
The mechanism by which diaminomaleonitrile exerts its effects involves its reactivity as a weakly basic diamine. It can participate in nucleophilic and electrophilic reactions due to the presence of amino and cyano groups . The molecular targets and pathways involved include the formation of various heterocyclic compounds through ring closure reactions .
Comparación Con Compuestos Similares
Diaminomaleonitrile is unique due to its ability to form a wide range of heterocyclic compounds. Similar compounds include:
Amino-nalono-nitrile: Another oligomer of hydrogen cyanide with similar reactivity.
Hydrogen cyanide trimer: Another oligomer of hydrogen cyanide used in prebiotic chemistry.
o-Phenylenediamine: A compound with similar reactivity but different structural properties.
Diaminomaleonitrile stands out due to its versatility and wide range of applications in various fields of science and industry .
Propiedades
Fórmula molecular |
C4H4N4 |
|---|---|
Peso molecular |
108.1 g/mol |
Nombre IUPAC |
2,3-diaminobut-2-enedinitrile |
InChI |
InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2 |
Clave InChI |
DPZSNGJNFHWQDC-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C(C#N)N)N |
Sinónimos |
diaminomaleonitrile diaminomaleonitrile, (Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)
![12H-Benzo[a]-1,3-benzodioxolo[4,5-g]quinolizin-9-ol, 6,6a,11,14-tetrahydro-8-methoxy-](/img/structure/B1219882.png)




![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)







